2-(Difluoromethyl)-5-methoxybenzoicacid
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Overview
Description
2-(Difluoromethyl)-5-methoxybenzoic acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 5-methoxybenzoic acid using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-methoxybenzoic acid may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced difluoromethylation reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)-5-methoxybenzaldehyde or 2-(Difluoromethyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(Difluoromethyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-5-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
Uniqueness
2-(Difluoromethyl)-5-methoxybenzoic acid is unique due to the specific positioning of the difluoromethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development .
Properties
CAS No. |
1780915-17-4 |
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Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methoxybenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
BSPHKISCNKGJBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
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